

Application Notes and Protocols for HPLC Purification of MMT-Linker Modified Oligonucleotides

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Compound of Interest

Compound Name: *MMT-Hexylaminolinker
Phosphoramidite*

Cat. No.: *B1144936*

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Introduction

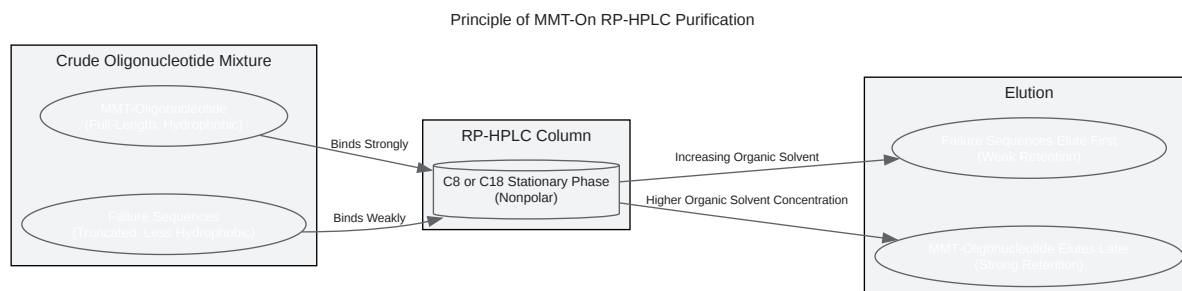
The synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and life sciences research. A critical step in obtaining high-quality oligonucleotides is the purification process, which removes failure sequences and other impurities generated during chemical synthesis. For oligonucleotides modified with a 5'-monomethoxytrityl (MMT) linker, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted purification strategy.

The MMT group, a lipophilic protecting group, serves as a "handle" for purification. In a "trityl-on" approach, the MMT group is left on the full-length oligonucleotide, significantly increasing its hydrophobicity compared to truncated failure sequences that lack this group. This difference in hydrophobicity allows for excellent separation on a reversed-phase column. Following purification of the MMT-on oligonucleotide, the MMT group is cleaved, yielding the final, purified product.

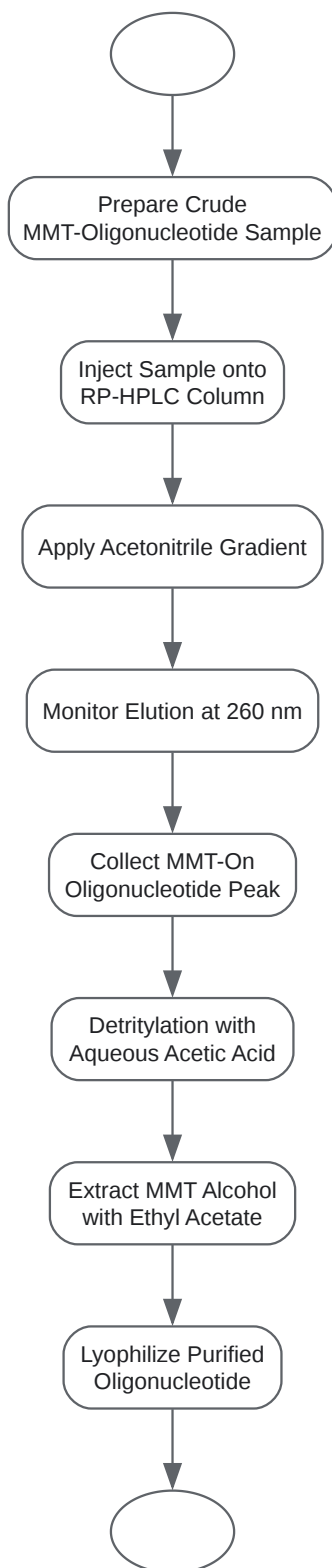
These application notes provide a detailed overview and protocols for the successful HPLC purification of MMT-linker modified oligonucleotides.

Principle of MMT-On Reversed-Phase HPLC Purification

The separation of MMT-linker modified oligonucleotides by RP-HPLC is based on the differential partitioning of molecules between a nonpolar stationary phase (typically C8 or C18 silica) and a polar mobile phase.



HPLC Purification Workflow

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